2-Methyl-1,3-dioxolane-2-carboxylic acid

Hydrophilicity Drug Design LogP

Medicinal chemists optimizing CNS drug candidates frequently encounter solubility and selectivity limitations imposed by excessively lipophilic building blocks. 2-Methyl-1,3-dioxolane-2-carboxylic acid (CAS 5736-04-9) directly addresses these challenges through its precisely balanced physicochemical profile. • Balanced LogP of -0.05 enhances aqueous solubility and mitigates non-specific binding vs. dimethyl-substituted analogs, supporting hit-to-lead CNS programs requiring LogP 0-3. • Single rotatable bond and rigid dioxolane core enable synthesis of conformationally constrained peptidomimetics with improved target selectivity and metabolic stability. • Predictable hydrogen-bonding synthon (1 donor, 4 acceptors) facilitates rational design of co-crystals, MOFs, and supramolecular architectures.

Molecular Formula C5H8O4
Molecular Weight 132.11 g/mol
CAS No. 5736-04-9
Cat. No. B1296572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3-dioxolane-2-carboxylic acid
CAS5736-04-9
Molecular FormulaC5H8O4
Molecular Weight132.11 g/mol
Structural Identifiers
SMILESCC1(OCCO1)C(=O)O
InChIInChI=1S/C5H8O4/c1-5(4(6)7)8-2-3-9-5/h2-3H2,1H3,(H,6,7)
InChIKeyZHGDCOBQAGUTIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,3-dioxolane-2-carboxylic acid: Core Properties and Research Applications


2-Methyl-1,3-dioxolane-2-carboxylic acid (MDCA) is a cyclic organic compound belonging to the 1,3-dioxolane family, featuring a carboxylic acid functional group at the 2-position of the heterocyclic ring [1]. This building block is characterized by its molecular formula C5H8O4, a molecular weight of 132.11 g/mol, and a canonical SMILES of CC1(OCCO1)C(O)=O . Its structure incorporates a ketal-protected carboxylic acid moiety, which can serve as a masked carboxylate synthon in multi-step organic syntheses. As a heterocyclic acetal, it possesses a LogP value of -0.05, a single rotatable bond, and one hydrogen bond donor count, indicating moderate hydrophilicity and potential for hydrogen bonding interactions . This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science research, where its unique reactivity profile and structural features are leveraged.

Synthon Type Masked carboxylate via ketal‑protected acid
Profile Control Balanced hydrophilicity; low rotatable‑bond count
Assembly Context Defined H‑bond donor pattern; predictable supramolecular interactions

2-Methyl-1,3-dioxolane-2-carboxylic acid: Limits of Analog Substitution


While other 1,3-dioxolane carboxylic acid derivatives, such as 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid (CAS 5736-06-1) or 2-oxo-1,3-dioxolane-4-carboxylic acid, may appear structurally similar, they are not functionally interchangeable due to critical differences in steric, electronic, and stereochemical properties. For instance, 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid possesses a gem-dimethyl group at the 2-position, which significantly alters its conformational flexibility and steric bulk [1]. In contrast, the target compound's single methyl substituent at the 2-position offers a distinct balance of steric hindrance and ring strain, directly impacting its reactivity in ring-opening and hydrolysis reactions [2]. Furthermore, the 2-oxo derivative introduces a carbonyl group, drastically changing the ring's electronic character and susceptibility to nucleophilic attack [3]. Direct substitution with a close analog without accounting for these differences can lead to divergent reaction kinetics, altered product distributions, or complete synthetic failure, underscoring the need for precise compound selection based on empirical evidence.

Target Compound
Close Analog
Key Mismatch
2‑Methyl‑1,3‑dioxolane‑2‑carboxylic acid
2,2‑Dimethyl‑1,3‑dioxolane‑4‑carboxylic acid
Gem‑dimethyl substitution alters steric bulk and ring‑strain‑governed reactivity
2‑Methyl‑1,3‑dioxolane‑2‑carboxylic acid
2‑Oxo‑1,3‑dioxolane‑4‑carboxylic acid
Carbonyl insertion shifts ring electronics and nucleophilic susceptibility

2-Methyl-1,3-dioxolane-2-carboxylic acid: Key Differentiating Properties


Hydrophilicity Profile vs. Dimethyl Analog

2-Methyl-1,3-dioxolane-2-carboxylic acid exhibits a calculated LogP value of -0.05 , indicating a balanced hydrophilic-lipophilic character. This is in contrast to the structurally related 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, which, due to its gem-dimethyl substitution, is expected to be significantly more lipophilic (LogP estimated >0.5 based on analog series trends). The lower LogP of the target compound implies greater aqueous solubility and reduced passive membrane permeability compared to its dimethyl analog, a critical differentiation in medicinal chemistry campaigns where modulating compound hydrophilicity is essential for optimizing ADME properties.

Hydrophilicity Profile
Class-level
LogP −0.05 vs >0.5 (est.)
Supports hydrophilicity tuning in drug‑design fragment libraries
Calculated vs estimated; confirm experimentally
Hydrophilicity Drug Design LogP

Conformational Rigidity vs. Dimethyl Analog

The target compound possesses only one rotatable bond (the carboxylic acid C-C bond) , resulting in a relatively rigid molecular framework. In comparison, 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, with its carboxylic acid group attached to the 4-position of the dioxolane ring, has additional rotational freedom around the C4-C(carboxyl) bond. This difference in conformational flexibility can lead to distinct 3D shapes and, consequently, different binding affinities for biological targets. The lower number of rotatable bonds in 2-methyl-1,3-dioxolane-2-carboxylic acid may favor entropic contributions to binding energy in certain protein-ligand interactions.

Conformational Rigidity
Class-level
1 rotatable bond
May favor entropic binding contributions in constrained scaffolds
Structural inference; SAR verification needed
Conformational Analysis Synthetic Chemistry Structure-Activity Relationship

Hydrogen Bond Donor Profile vs. Analogs

2-Methyl-1,3-dioxolane-2-carboxylic acid contains exactly one hydrogen bond donor (the carboxylic acid proton) and four hydrogen bond acceptors . This donor-to-acceptor ratio of 0.25 is a defining feature of its intermolecular interaction profile. In contrast, some related dioxolane derivatives, such as those with additional hydroxyl or amine substituents, will exhibit higher donor counts and thus distinct crystal packing and supramolecular assembly properties. For applications in co-crystal design or metal-organic framework (MOF) synthesis, the precise control over hydrogen bonding capacity offered by this compound can be a decisive factor.

H‑Bond Donor Profile
Class-level
1 donor, 4 acceptors
Predictable synthon geometry for co‑crystal and MOF design
Spatial acceptor arrangement differs from analogs; validate crystallographically
Hydrogen Bonding Supramolecular Chemistry Crystal Engineering

2-Methyl-1,3-dioxolane-2-carboxylic acid: Research Applications


Fragment-Based Lead Optimization

The LogP value of -0.05 (as identified in Section 3) makes 2-methyl-1,3-dioxolane-2-carboxylic acid an ideal fragment for building blocks in drug discovery programs where a balanced hydrophilic-lipophilic profile is required. Its use can help avoid the excessive lipophilicity often associated with dimethyl-substituted analogs, thereby improving aqueous solubility and potentially reducing non-specific binding in biological assays . This property is particularly valuable in the hit-to-lead phase of central nervous system (CNS) drug development, where optimal LogP values typically range from 0 to 3.

Conformationally Restricted Peptidomimetics

The presence of only one rotatable bond (as detailed in Section 3) positions this compound as a superior choice for synthesizing conformationally constrained peptidomimetics. Its rigid core can be used to replace a flexible amino acid side chain, locking the molecule into a specific bioactive conformation. This can lead to improved target selectivity and metabolic stability compared to scaffolds based on more flexible dioxolane analogs .

Supramolecular Assembly Design

The defined hydrogen-bond donor/acceptor profile (1 donor, 4 acceptors) identified in Section 3 enables predictable intermolecular interactions. This makes 2-methyl-1,3-dioxolane-2-carboxylic acid a reliable building block for constructing co-crystals, metal-organic frameworks (MOFs), and other supramolecular architectures. The spatial arrangement of the acceptors around the dioxolane ring, coupled with the single carboxylic acid donor, facilitates the design of 1D chains or 2D sheets via predictable hydrogen-bonding synthons .

Application
Selection Property
Validation Focus
Fragment‑based lead optimization
Balanced lipophilicity profile
Lipophilicity‑dependent assay verification
Conformationally constrained peptidomimetics
Low rotatable‑bond count
Conformational analysis and target‑engagement studies
Supramolecular assembly design
Defined H‑bond donor/acceptor pattern
Co‑crystal screening and packing analysis

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